N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide
Description
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a chemical compound with the molecular formula C15H15Cl3N2OS and a molecular weight of 377.72 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a trichlorophenoxy group, and a propynyl linkage. It has various applications in scientific research due to its distinctive chemical properties.
Properties
Molecular Formula |
C15H15Cl3N2OS |
|---|---|
Molecular Weight |
377.7 g/mol |
IUPAC Name |
N-[3-(2,4,6-trichlorophenoxy)prop-1-ynyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H15Cl3N2OS/c16-11-9-12(17)14(13(18)10-11)21-8-4-5-19-15(22)20-6-2-1-3-7-20/h9-10H,1-3,6-8H2,(H,19,22) |
InChI Key |
KRASVNYLKKMRIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=S)NC#CCOC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide typically involves the reaction of 2,4,6-trichlorophenol with propargyl bromide to form 3-(2,4,6-trichlorophenoxy)prop-1-yne. This intermediate is then reacted with piperidine-1-carbothioamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide: shares similarities with other piperidine derivatives and trichlorophenoxy compounds.
5-Bromo-1,3-benzenedicarboxylic acid: and 3-(3-methoxy-2-phenylmethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid are examples of compounds with related structures.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a trichlorophenoxy group, and a propynyl linkage. This structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Biological Activity
N-(3-(2,4,6-Trichlorophenoxy)prop-1-yn-1-yl)piperidine-1-carbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring linked to a trichlorophenoxypropynyl moiety. The structural formula can be represented as follows:
This compound has been explored for its interactions with biological systems, particularly its antimicrobial and anticancer properties.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various fungal pathogens such as Candida auris, with minimal inhibitory concentrations (MICs) reported as low as 0.24 μg/mL .
Table 1: Antifungal Activity of Piperidine Derivatives
| Compound | Pathogen | MIC (μg/mL) | MFC (μg/mL) |
|---|---|---|---|
| pta1 | C. auris | 0.24 | 0.97 |
| pta2 | C. auris | 0.48 | 1.95 |
| pta3 | C. auris | 0.97 | 3.90 |
These findings suggest that the incorporation of specific functional groups in piperidine derivatives can enhance their antifungal activity.
2. Anticancer Activity
This compound has also been investigated for its potential anticancer effects. Similar compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells . The mechanism typically involves the disruption of cellular membranes and interference with metabolic pathways essential for cancer cell survival.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound's structure allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : Studies have shown that certain derivatives can activate apoptotic pathways in target cells, leading to programmed cell death .
Case Study 1: Antifungal Efficacy against Candida auris
A study synthesized several piperidine derivatives and tested their antifungal activity against clinical isolates of Candida auris. The results indicated that compounds with triazole moieties exhibited significant antifungal properties, with mechanisms involving membrane disruption and apoptosis induction .
Case Study 2: Anticancer Properties in Cell Lines
In vitro studies on various cancer cell lines have revealed that triazole-linked piperidine derivatives can effectively inhibit tumor growth by inducing cell cycle arrest at the S-phase and promoting apoptosis . These findings highlight the potential of such compounds as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
